molecular formula C18H19NO B3482055 N-(diphenylmethyl)cyclobutanecarboxamide

N-(diphenylmethyl)cyclobutanecarboxamide

Cat. No. B3482055
M. Wt: 265.3 g/mol
InChI Key: DZOYVVCJAAHPET-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)cyclobutanecarboxamide, also known as DPMC, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. DPMC is a derivative of the antipsychotic drug, fluspirilene, and has been shown to have a unique mechanism of action that makes it a promising tool for studying the brain.

Mechanism of Action

N-(diphenylmethyl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site on the receptor as the neurotransmitter glutamate. By blocking the activity of the NMDA receptor, N-(diphenylmethyl)cyclobutanecarboxamide can reduce the strength of synaptic connections in the brain, which has been shown to have a number of physiological and behavioral effects.
Biochemical and Physiological Effects
Studies have shown that N-(diphenylmethyl)cyclobutanecarboxamide can reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons, indicating a decrease in synaptic strength. This reduction in synaptic strength has been linked to a number of physiological and behavioral effects, including decreased locomotor activity, reduced anxiety-like behavior, and impaired learning and memory.

Advantages and Limitations for Lab Experiments

One major advantage of using N-(diphenylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for the NMDA receptor. Unlike other compounds that target multiple receptors, N-(diphenylmethyl)cyclobutanecarboxamide allows researchers to selectively manipulate the activity of the NMDA receptor without affecting other neurotransmitter systems. However, one limitation of using N-(diphenylmethyl)cyclobutanecarboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on N-(diphenylmethyl)cyclobutanecarboxamide. One area of interest is the use of N-(diphenylmethyl)cyclobutanecarboxamide as a tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, there is potential for the development of new compounds based on the structure of N-(diphenylmethyl)cyclobutanecarboxamide that may have improved potency and selectivity for the NMDA receptor. Finally, further research is needed to fully understand the physiological and behavioral effects of N-(diphenylmethyl)cyclobutanecarboxamide and its potential applications in the field of neuroscience.

Scientific Research Applications

N-(diphenylmethyl)cyclobutanecarboxamide has been used extensively in neuroscience research due to its ability to selectively block the activity of a specific type of ion channel in the brain called the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

properties

IUPAC Name

N-benzhydrylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(16-12-7-13-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOYVVCJAAHPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.